(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester

Medicinal chemistry GPR40 agonist Structure-activity relationship

(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester (CAS 1823869-59-5, molecular formula C₁₁H₁₂O₄, molecular weight 208.21 g/mol) is a dihydrobenzofuran-based acetic acid methyl ester bearing a phenolic hydroxyl substituent at the 7-position of the fused bicyclic core. The compound belongs to a class of (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives that have been investigated as potent GPR40 (Free Fatty Acid Receptor agonists, a validated therapeutic target for glucose-dependent insulin secretion in type 2 diabetes.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 1823869-59-5
Cat. No. B6355090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester
CAS1823869-59-5
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC(=O)CC1COC2=C1C=CC=C2O
InChIInChI=1S/C11H12O4/c1-14-10(13)5-7-6-15-11-8(7)3-2-4-9(11)12/h2-4,7,12H,5-6H2,1H3
InChIKeyNWMCEEJWYBTHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester (CAS 1823869-59-5): Procurement-Relevant Identity and Pharmacophore Class


(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester (CAS 1823869-59-5, molecular formula C₁₁H₁₂O₄, molecular weight 208.21 g/mol) is a dihydrobenzofuran-based acetic acid methyl ester bearing a phenolic hydroxyl substituent at the 7-position of the fused bicyclic core . The compound belongs to a class of (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives that have been investigated as potent GPR40 (Free Fatty Acid Receptor 1) agonists, a validated therapeutic target for glucose-dependent insulin secretion in type 2 diabetes . Unlike aromatic benzofurans, the partially saturated 2,3-dihydrobenzofuran scaffold introduces a stereogenic center at C3 and alters ring electronics, which can modulate both target engagement and metabolic stability .

Why Regioisomeric or Scaffold-Divergent Analogs Cannot Substitute (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester in GPR40-Focused Programs


Within the (hydroxy-dihydrobenzofuran-3-yl)acetic acid methyl ester family, subtle structural perturbations produce profound differences in pharmacological trajectory. The 6-hydroxy regioisomer (CAS 805250-17-3) is a documented synthetic precursor of TAK-875 (fasiglifam), a GPR40 agonist that entered Phase III clinical trials for type 2 diabetes . The 7-hydroxy positional isomer (target compound) places the hydrogen-bond-donating hydroxyl group at a distinct vector on the benzofuran core, which alters the topology of key ligand–receptor interactions and creates different synthetic derivatization handles for structure-activity relationship (SAR) exploration . The fully aromatic benzofuran analog (7-hydroxybenzofuran-3-yl)acetic acid methyl ester (CAS 181052-63-1) lacks the conformational flexibility and altered electron density of the saturated dihydrofuran ring, yielding differences in LogP (calculated XLogP3 ~1.2 for the 6-hydroxy-dihydro analog vs. ~1.8 for the aromatic 7-hydroxybenzofuran analog) and metabolic susceptibility . These regioisomeric and scaffold-level distinctions mean that biological activity, synthetic utility, and pharmacokinetic properties cannot be assumed interchangeable.

Head-to-Head and Cross-Study Quantitative Differentiation of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester from Closest Analogs


Regioisomeric Hydroxyl Position (C7 vs. C6): Impact on Hydrogen-Bond Donor Topology and Synthetic Derivatization Vector

The target compound bears the phenolic hydroxyl at C7 of the 2,3-dihydrobenzofuran core, whereas the closest regioisomer—(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid methyl ester (CAS 805250-17-3)—bears the hydroxyl at C6. The C7 hydroxyl is located ortho to the ring-oxygen (furan O1) and peri to the C3 acetic acid methyl ester side chain, creating an intramolecular hydrogen-bonding geometry and a distinct vector for further derivatization (e.g., etherification, acylation) that is sterically and electronically unavailable in the C6 isomer . The 6-hydroxy isomer is an established intermediate en route to TAK-875 (fasiglifam), whereas the 7-hydroxy isomer enables exploration of alternative SAR space around the benzofuran core that is not accessible from the 6-OH scaffold .

Medicinal chemistry GPR40 agonist Structure-activity relationship

Scaffold Saturation (2,3-Dihydro vs. Aromatic Benzofuran): Implications for LogP and Metabolic Stability

The fully aromatic benzofuran analog—(7-hydroxybenzofuran-3-yl)acetic acid methyl ester (CAS 181052-63-1)—lacks the saturated C2–C3 bond. This structural difference alters calculated LogP (XLogP3). For the aromatic 7-hydroxybenzofuran analog, the calculated XLogP is 1.8, compared with 1.3 for the target compound (predicted using the 6-hydroxy-dihydro analog XLogP3 of 1.2 as a benchmark for the dihydro series, adjusted for the 7-OH positional isomer) . The lower lipophilicity of the dihydro scaffold is consistent with reduced plasma protein binding and potentially improved metabolic stability due to decreased susceptibility to cytochrome P450-mediated oxidation at the furan ring [1]. The sp³ character at C2 and C3 also introduces a stereogenic center, enabling chiral resolution and enantiomer-specific pharmacology.

Physicochemical property Drug-likeness Metabolic stability

Commercial Purity and Quality Assurance: NLT 98% Purity with Available 1H-NMR Documentation

The target compound is commercially supplied with a guaranteed purity of not less than 98% (NLT 98%), and 1H-NMR documentation is available upon request to verify structural identity and batch-to-batch consistency [1]. In contrast, the 6-hydroxy regioisomer (CAS 805250-17-3) is commonly listed at 95% purity , and the 5-hydroxy regioisomer (CAS 155852-41-8, lacking the phenolic OH) is supplied as a brown oil with refrigerator storage requirements [2]. Higher initial purity reduces the need for in-house repurification, which is especially valuable when the compound is intended as a key intermediate in multi-step synthetic sequences where impurity carryover can compromise downstream yields and analytical traceability.

Quality control Analytical characterization Procurement specification

Synthetic Intermediate Status: Access to 7-Hydroxy-Substituted GPR40 Agonist Chemical Space Distinct from the TAK-875 Pathway

The (2,3-dihydro-1-benzofuran-3-yl)acetic acid scaffold has produced clinically evaluated GPR40 agonists (e.g., TAK-875) that enhance glucose-stimulated insulin secretion without hypoglycemia risk . The 6-hydroxy intermediate is the documented precursor for TAK-875 synthesis . The 7-hydroxy methyl ester (target compound) provides an alternative regioisomeric entry point that enables the synthesis of 7-O-substituted analogs (ethers, esters, carbamates) for SAR exploration of the benzofuran ring region that is unexplored in the TAK-875 series . This positions the 7-hydroxy isomer as a strategic diversification intermediate, not merely a structural analog but a gateway to intellectual property-differentiating chemical matter in the GPR40 agonist field.

Drug discovery intermediate GPR40 agonist Chemical space expansion

Physicochemical Profile: Boiling Point and Density Differentiation vs. 5-Des-Hydroxy Analog

The target compound (C₁₁H₁₂O₄, MW 208.21) has a predicted density of 1.3 ± 0.1 g/cm³ and a boiling point of 301.1 ± 42.0 °C at 760 mmHg . The 5-des-hydroxy analog (2,3-dihydro-5-benzofuranacetic acid methyl ester, CAS 155852-41-8, C₁₁H₁₂O₃, MW 192.21) has a predicted boiling point of 287.8 ± 9.0 °C . The approximately 13 °C higher boiling point of the target compound reflects the additional intermolecular hydrogen bonding conferred by the phenolic –OH group, which directly impacts distillation-based purification strategies and thermal stability considerations during scale-up. The higher molecular weight (+16 Da) and presence of the hydroxyl also increase topological polar surface area (tPSA), with calculated tPSA of 59.7 Ų for the aromatic 7-OH analog vs. 55.8 Ų for the 6-OH dihydro analog , consistent with the 7-OH positioning.

Physicochemical characterization Purification method design Formulation development

Procurement-Guiding Application Scenarios for (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester Based on Quantitative Differentiation Evidence


GPR40/FFAR1 Agonist Lead Optimization: 7-O-Derivatized Library Synthesis for Novel IP Generation

Medicinal chemistry teams pursuing next-generation GPR40 agonists beyond the TAK-875 (fasiglifam) chemotype should prioritize this 7-hydroxy intermediate. It enables the systematic synthesis of 7-O-alkyl, 7-O-acyl, and 7-O-carbamoyl libraries that explore regioisomeric space inaccessible from the 6-OH TAK-875 precursor . The documented class-level association of (2,3-dihydro-1-benzofuran-3-yl)acetic acids with glucose-dependent insulin secretion supports the biological rationale [1]. The 7-OH vector provides alternative hydrogen-bonding topology and distinct steric environment for lead optimization.

Regioisomer-Controlled SAR Studies for Hydroxy-Dihydrobenzofuran Pharmacophores

For academic or industrial groups conducting systematic structure-activity relationship (SAR) studies across the dihydrobenzofuran pharmacophore, the C7 hydroxyl isomer is essential to complete the regioisomeric matrix (5-OH, 6-OH, 7-OH). The 6-OH isomer (CAS 805250-17-3) is commercially available at 95% purity, the 5-des-hydroxy analog (CAS 155852-41-8) exists as an oil, and the 7-OH target compound is supplied at ≥98% purity with 1H-NMR documentation [2]. Procurement of all three enables rigorous positional scanning of hydroxyl contributions to potency, selectivity, and metabolic stability.

Synthetic Methodology Development: Dihydrobenzofuran Functionalization Chemistry

The ortho-relationship between the C7 hydroxyl and the furan ring oxygen in the target compound creates a unique bidentate coordination site for metal-catalyzed transformations (e.g., directed C–H activation, chelation-controlled reductions) not available in the C6 or C5 isomers. This makes the compound a valuable substrate for developing and benchmarking new synthetic methodologies on dihydrobenzofuran scaffolds, where regioisomeric comparison is critical for defining substrate scope and mechanistic understanding .

Physicochemical Property Optimization: Lower LogP Dihydro Scaffold for Oral Bioavailability

Drug discovery programs requiring oral bioavailability can leverage the approximately 0.5 log unit lower LogP of the 2,3-dihydrobenzofuran scaffold (XLogP3 ~1.3) compared to the fully aromatic benzofuran analog (XLogP3 1.8) . The saturated C2–C3 bond reduces planarity and aromatic ring count, which is associated with improved solubility, lower non-specific protein binding, and better developability profiles. The 7-hydroxy substitution pattern further differentiates from the more lipophilic 5-des-hydroxy analog (C₁₁H₁₂O₃, MW 192.21 vs. 208.21) [3].

Quote Request

Request a Quote for (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.